molecular formula C16H20O2 B14618618 1-(2-Benzoylcyclohexyl)propan-2-one CAS No. 58337-94-3

1-(2-Benzoylcyclohexyl)propan-2-one

Cat. No.: B14618618
CAS No.: 58337-94-3
M. Wt: 244.33 g/mol
InChI Key: VGTLLILBANDNAU-UHFFFAOYSA-N
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Description

1-(2-Benzoylcyclohexyl)propan-2-one is an organic compound with the molecular formula C16H20O2 It is a ketone derivative, characterized by the presence of a benzoyl group attached to a cyclohexyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzoylcyclohexyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of cyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzoylcyclohexyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Benzoylcyclohexyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(2-Benzoylcyclohexyl)propan-2-one involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl ring provides structural stability, while the propan-2-one moiety contributes to the compound’s electrophilic nature.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar in structure but lacks the cyclohexyl ring.

    Benzylacetone: Contains a benzyl group instead of a benzoyl group.

    Cyclohexylacetone: Similar but with a different substitution pattern on the cyclohexyl ring.

Uniqueness

1-(2-Benzoylcyclohexyl)propan-2-one is unique due to the combination of its benzoyl, cyclohexyl, and propan-2-one moieties, which confer distinct chemical and physical properties

Properties

CAS No.

58337-94-3

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

1-(2-benzoylcyclohexyl)propan-2-one

InChI

InChI=1S/C16H20O2/c1-12(17)11-14-9-5-6-10-15(14)16(18)13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-11H2,1H3

InChI Key

VGTLLILBANDNAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCC1C(=O)C2=CC=CC=C2

Origin of Product

United States

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